
1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride
Vue d'ensemble
Description
The compound “1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride” is a solid substance with a molecular weight of 441.44 . It’s stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
There’s a study that describes a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine, which involves the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR), and phosphopantetheinyl transferase (PPTase) .
Molecular Structure Analysis
The compound “1-Chloro-3-phenylpropane” has a molecular weight of 154.64 and its linear formula is C6H5(CH2)3Cl . Another compound, “3-Phenylpropanol”, has a molecular weight of 136.1910 and its IUPAC Standard InChI is InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .
Chemical Reactions Analysis
A computational study of the chemistry of 3-Phenylpropyl radicals indicates that cyclization is generally the more important of these reactions, with exceptions where fragmentation yields highly stabilized benzylic species .
Physical And Chemical Properties Analysis
The compound “1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride” is a solid substance stored in an inert atmosphere at 2-8°C . The compound “1-Chloro-3-phenylpropane” has a refractive index n20/D 1.521 (lit.), boiling point 219°C (lit.), and density 1.08 g/mL at 25°C (lit.) .
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-phenylpropyl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;;/h1-3,6-7,15H,4-5,8-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUBEWUKQRNVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



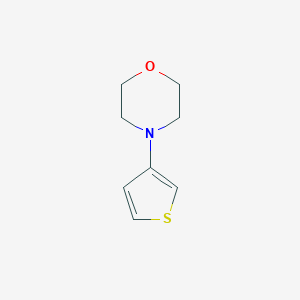
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
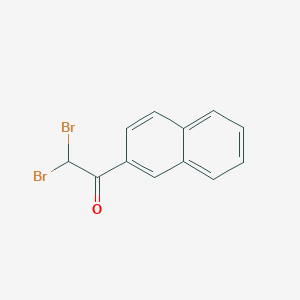

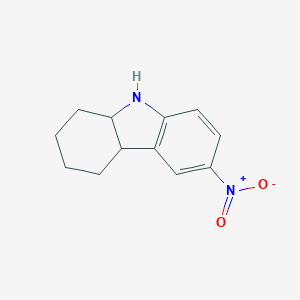
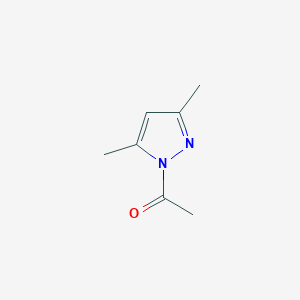
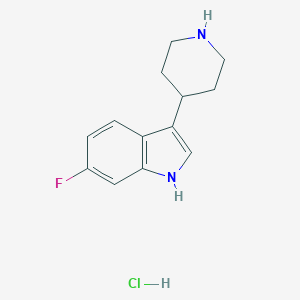
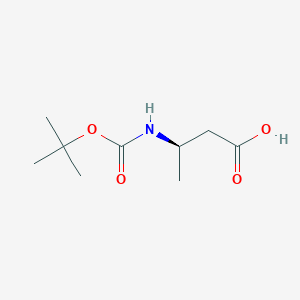
![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)
![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)
![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)
![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B173682.png)